
(4-(2-(1H-pirazol-1-il)etil)piperazin-1-il)(4-propil-1,2,3-tiadiazol-5-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule with diverse potential applications. Its structure consists of a pyrazole ring, a piperazine moiety, and a thiadiazole group, which endows it with a unique set of chemical and biological properties.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that derivatives of pyrazole and thiadiazole exhibit significant antimicrobial activity. A study demonstrated that compounds similar to (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone showed effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12 µg/mL |
Compound B | S. aureus | 10 µg/mL |
Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the compound may possess broad-spectrum antimicrobial properties due to its structural characteristics .
Antitumor Activity
Compounds containing pyrazole and thiadiazole rings have been investigated for their antitumor potential. In vitro studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis.
Case Study: Antitumor Effects
In a study focusing on the synthesis of pyrazole derivatives, one compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and metabolic stability, although further research is needed to fully elucidate its pharmacokinetic profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions:
Formation of the pyrazole ring: : This can be achieved through a condensation reaction between hydrazine and an α,β-unsaturated ketone.
Piperazine attachment: : The next step often involves the alkylation of pyrazole with an appropriate piperazine derivative.
Thiadiazole synthesis: : This usually requires a cyclization reaction involving thiosemicarbazide and a carboxylic acid derivative.
Final coupling: : The thiadiazole unit is coupled with the substituted piperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, often utilizing continuous flow chemistry techniques and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole moieties.
Reduction: : Reduction reactions may target the ketone group, converting it to an alcohol.
Substitution: : Both the pyrazole and piperazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typically uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : May involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions depend on the specific functional group being targeted but often involve bases or acids to facilitate the reaction.
Major Products
The primary products depend on the reaction type:
Oxidation: : Products include hydroxylated derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted derivatives at the pyrazole or piperazine rings.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects varies depending on its application:
Molecular Targets: : It can interact with various enzymes or receptors, modulating their activity.
Pathways: : It may influence signaling pathways or metabolic processes, resulting in biological effects such as cell proliferation inhibition or enzyme modulation.
Comparación Con Compuestos Similares
The uniqueness of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone lies in its combined functional groups, which impart a distinctive set of properties:
Similar Compounds: : Include molecules like (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1,3-thiazol-5-yl)methanone and (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1,3,4-thiadiazol-2-yl)methanone.
Uniqueness: : The specific combination of pyrazole, piperazine, and thiadiazole in the given compound confers unique reactivity and potential biological activity, distinguishing it from structurally similar molecules.
Actividad Biológica
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a novel synthetic molecule that combines a pyrazole moiety with a piperazine structure and a thiadiazole group. This unique combination suggests potential for diverse biological activities, particularly in pharmacology. Recent studies have highlighted various therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H24N6O with a molecular weight of approximately 344.4 g/mol. The presence of multiple functional groups is expected to influence its biological activity significantly.
Property | Value |
---|---|
Molecular Formula | C18H24N6O |
Molecular Weight | 344.4 g/mol |
Chemical Structure | Chemical Structure |
Antitumor Activity
Recent research has indicated that pyrazole derivatives exhibit significant antitumor activity. The compound has been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) and EGFR signaling pathways. In vitro studies demonstrated that it effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer models .
Case Study:
In a study involving MCF-7 breast cancer cells, the compound exhibited a dose-dependent cytotoxic effect. When combined with doxorubicin, the compound showed enhanced efficacy compared to either agent alone, suggesting a potential synergistic effect that could be exploited in therapeutic settings .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro assays indicated effective inhibition of Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .
The biological activity of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is believed to be mediated through multiple pathways:
- Receptor Interaction: The piperazine and pyrazole rings facilitate binding to specific receptors involved in tumor growth and inflammation.
- Enzyme Inhibition: It may inhibit enzymes critical for cancer cell proliferation and inflammatory responses.
- Synergistic Effects: The combination with other chemotherapeutic agents enhances overall efficacy and reduces side effects.
Propiedades
IUPAC Name |
(4-propylthiadiazol-5-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS/c1-2-4-13-14(23-18-17-13)15(22)20-10-7-19(8-11-20)9-12-21-6-3-5-16-21/h3,5-6H,2,4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPROVDIJFNFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.